Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core modified with a tert-butoxycarbonyl (Boc) protecting group at the 7-position and a 2-(2-ethoxy-2-oxoethyl) substituent at the 2-position. This ester-functionalized spirocompound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly for introducing carboxylic acid moieties via hydrolysis . Its structural complexity and functional groups make it valuable for constructing nitrogen-containing heterocycles in drug discovery.
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-5-21-14(19)10-13-11-17(12-13)6-8-18(9-7-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOSXKVOMOVRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base such as sodium hydride.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through a reaction with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxycarbonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogous spirocyclic derivatives:
*Estimated based on structural analysis. †Calculated from substituent contributions.
Hazard Profiles
- Target Compound : Hazards likely resemble esters (e.g., skin/eye irritation), but specific data are unavailable.
- 2-Oxo Derivative : Classified as acutely toxic (oral, H302) and irritating to skin (H315) and eyes (H319) .
- 2-Cyano Derivative: No significant hazards reported; safe for laboratory use .
- 2-Bromo Derivative : Brominated compounds often require precautions for toxicity and environmental hazards.
Biological Activity
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate, known by its CAS number 203662-31-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.
- IUPAC Name : this compound
- Molecular Formula : C17H29NO4
- Molecular Weight : 311 Da
- SMILES Notation : [Insert SMILES here for clarity]
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as a therapeutic agent. The following sections summarize key findings from various research studies.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Potential
In addition to antimicrobial properties, the compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting the need for further investigation into its potential as an anticancer agent.
Case Studies
Several case studies have reported on the synthesis and biological testing of this compound:
-
Synthesis and Antimicrobial Testing :
- Researchers synthesized the compound using a multi-step reaction involving spirocyclic intermediates. The resulting product was tested against a panel of pathogens, yielding promising antimicrobial activity.
-
Anticancer Screening :
- A separate study focused on evaluating the compound's effects on cancer cell proliferation. Results indicated significant inhibition of cell growth in treated cultures compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
